molecular formula C12H6Cl2N2 B1330746 2,9-Dichloro-1,10-phenanthroline CAS No. 29176-55-4

2,9-Dichloro-1,10-phenanthroline

Cat. No. B1330746
CAS RN: 29176-55-4
M. Wt: 249.09 g/mol
InChI Key: DNKGIDURJINUOA-UHFFFAOYSA-N
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Description

2,9-Dichloro-1,10-phenanthroline is a chlorinated derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound serves as a versatile ligand in coordination chemistry due to its ability to bind metal ions through its nitrogen atoms. The presence of chlorine substituents on the phenanthroline ring can significantly influence the chemical and physical properties of the resulting metal complexes, as well as their synthesis and reactivity .

Synthesis Analysis

The synthesis of this compound can be achieved through the chlorination of N,N'-annelated phenanthrolinediones. This method demonstrates the introduction of chlorine substituents to the non-substituted 1,10-phenanthroline . Another approach involves the Stille coupling of this compound with 2-(tri-n-butylstannyl)pyridine to yield a tetradentate ligand .

Molecular Structure Analysis

The molecular structure of this compound complexes can exhibit significant distortion from planarity due to steric hindrance. For instance, in the case of 1,10-dichloro-3,8-dimethyl-4,7-phenanthroline, the chlorines are displaced from the mean molecular plane, indicating a non-planar structure . The rigidity of the phenanthroline ring system can also lead to deviations in bond angles and coordination geometry in metal complexes .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including displacement reactions to form sulfur-bridged bis-phenanthroline macrocycles and amino-substituted bis-phenanthroline compounds . It can also act as a hexadentate ligand in complexation reactions with metal ions such as Ru(II), forming complexes with considerable distortion from the ideal geometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its complexes are influenced by the presence of chlorine substituents and the nature of the metal ion. For example, the protonation constants and formation constants of metal complexes with 1,10-phenanthroline-2,9-dicarboxylic acid, a related compound, show high thermodynamic stability and selectivity towards large metal ions . The crystal structure of a Chromium(III) complex with 1,10-phenanthroline-2,9-dicarboxylic acid reveals a tridentate coordination mode and a supramolecular structure stabilized by hydrogen bonds . Additionally, the electrochemical properties of these complexes can vary, as seen in the non-emissive nature of Ru(II) complexes due to nonradiative processes .

Scientific Research Applications

Complex Formation and Coordination Chemistry

2,9-Dichloro-1,10-phenanthroline is a versatile molecule in coordination chemistry. It has been used to synthesize complexes with various metals, exhibiting unique structural and electrochemical properties. For example, it forms a trinuclear, helical complex with Cu(I) showing pi-stacking interactions and specific Cu-Cu distances, which are significant in understanding metal-ligand interactions and designing new complexes (Zong & Thummel, 2005). Additionally, the ligand has been used in the synthesis of polydentate complexes with different metals, demonstrating its ability to act as a versatile ligand in forming complexes of varying coordination numbers (Lewis & O'donoghue, 1980).

Synthesis and Functionalization

The compound serves as a key intermediate in organic and inorganic synthesis. Improved methods for its synthesis have been developed, highlighting its importance as a building block in producing various derivatives with diverse applications in molecular recognition, photophysics, catalysis, and DNA cleavage (Guo, Zheng, & Jiang, 2012). These derivatives are crucial in advancing research in these areas.

Photophysical and Electrochemical Properties

This compound derivatives exhibit interesting photophysical and electrochemical properties. Studies have shown that these derivatives can act as efficient ligands in photoredox catalysis, a process that is increasingly important in green chemistry and sustainable processes. The study of these complexes can shed light on their potential applications in photocatalysis and solar energy conversion (Cetin et al., 2017).

Ligand Design for Metal Oxidation Catalysts

The functionalized derivatives of this compound are used as ligands in metal oxidation catalysts. These ligands can enhance the reactivity and stability of catalysts, which is critical in various industrial and synthetic applications (Beer, Jiménez, & Drago, 1993).

Applications in Sensing and Ion Transport

Some derivatives of this compound act as ionophores, aiding in ion sensing and transport. These applications are significant in the development of sensors and devices for detecting and measuring specific ions, which has broad implications in environmental monitoring and analytical chemistry [(Sugihara & Hiratani, 1996)](https://consensus.app/papers/110phenanthroline-derivatives-ionophores-alkali-ions-sugihara/36f85a751c90598498a3e2452f21ac66/?utm_source=chatgpt).

properties

IUPAC Name

2,9-dichloro-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2N2/c13-9-5-3-7-1-2-8-4-6-10(14)16-12(8)11(7)15-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKGIDURJINUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=CC(=N3)Cl)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326671
Record name 2,9-DICHLORO-1,10-PHENANTHROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29176-55-4
Record name 2,9-Dichloro-1,10-phenanthroline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29176-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,9-DICHLORO-1,10-PHENANTHROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a stream of argon, to compound (5) (4.26 g; 17.4 mmol), phosphorus oxychloride (39 mL) and phosphorus pentachloride (4.48 g; 21.8 mmol) were added in an ice bath. The resulting reaction mixture was stirred and refluxed for 7 hours, and then evaporated under reduced pressure to remove phosphorus oxychloride. To the resulting residue, ice water and concentrated aqueous ammonia were added and the resulting reaction mixture was made alkaline. The solids which precipitated out were separated by filtration and washed with water, and then dried under reduced pressure to give 4.06 g (yield: 94%) of the title compound (6).
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to 2,9-Dichloro-1,10-phenanthroline?

A1: Two main synthetic routes exist. The conventional method involves a six-step process starting from 1,10-phenanthroline, resulting in a 44% yield of this compound [, ]. An alternative three-step synthesis utilizes 1,10-phenanthroline-N,N'-dioxide as a starting material [, ]. Researchers have also explored using N,N′-annelated phenanthrolinediones as precursors for a more efficient synthesis [, ].

Q2: What makes this compound a valuable precursor in organic synthesis?

A2: The two chlorine atoms in the 2,9-positions of this compound make it highly reactive. This allows for easy functionalization via nucleophilic substitution reactions, enabling the synthesis of diverse 1,10-phenanthroline derivatives. For instance, it can be used to create 2,9-diamino, 2,9-dialkoxy, and 2,9-diacetyl analogues [, , ].

Q3: How does the structure of this compound influence its reactivity?

A3: this compound exhibits a nearly planar structure with a slight deviation of the carbon atoms []. The C-N and C-C bond distances within the molecule suggest a delocalized π-electron system across the fused rings, contributing to its reactivity in substitution reactions.

Q4: Can this compound be used to synthesize macrocyclic compounds?

A4: Yes, this compound acts as a building block for macrocycles. Reacting it with 2-hydroxyethylhydrazine forms 2,9-di(N-2′-hydroxyethylhydrazino)-1,10-phenanthroline, which can further undergo template condensation with 2,6-diacetylpyridine to yield a macrocyclic complex []. Additionally, condensation with 2,9-diamino-1,10-phenanthroline produces a novel macrocyclic ligand in excellent yield [].

Q5: What is the significance of this compound in coordination chemistry?

A5: this compound is a valuable precursor for synthesizing various multidentate ligands. For example, it can be used to create a tetradentate ligand, 2,9-di-(2′-pyridyl)-1,10-phenanthroline, through a Stille coupling reaction with 2-(tri-n-butylstannyl)pyridine []. This tetradentate ligand readily forms complexes with Ru(II), showcasing its versatility in coordination chemistry.

Q6: How does this compound contribute to the synthesis of chiral concave 1,10-phenanthrolines?

A6: this compound plays a crucial role in synthesizing chiral concave 1,10-phenanthrolines []. These concave molecules are generated by attaching alkenyloxy-substituted aryl bridgeheads to this compound through Suzuki coupling or nucleophilic aromatic substitution, followed by ring-closing metathesis []. These chiral concave 1,10-phenanthrolines have shown promising results as ligands in copper(I)-catalyzed diastereoselective cyclopropanation reactions.

Q7: Are there alternative synthetic approaches to aryl-substituted 1,10-phenanthrolines?

A7: Yes, Suzuki coupling reactions utilizing this compound and substituted areneboronic acids provide a facile route to diverse mono- or diaryl-substituted 1,10-phenanthrolines []. This method allows for the efficient introduction of various substituents onto the 1,10-phenanthroline scaffold, expanding its potential applications.

Q8: How does this compound contribute to the development of fluorescent materials?

A8: this compound serves as a starting material for synthesizing aza[7]helicenes with high fluorescence quantum yields []. These helicenes, featuring a unique 6-5-6-6-6-5-6 skeleton, are synthesized through a two-step process involving double amination with aniline derivatives followed by an intramolecular double-NH/CH coupling mediated by a hypervalent iodine reagent.

Q9: Can this compound be used in analytical chemistry?

A9: Yes, incorporating this compound into carbon paste electrodes enhances the detection of silver ions []. This modification enables the electrode to chemically bind silver ions, leading to a significantly improved voltammetric response compared to unmodified electrodes.

Q10: What are the applications of this compound derivatives in material science?

A10: Derivatives like 2,2';9',2''-Ter[1,10]phenanthroline, synthesized from this compound, exhibit unique properties []. For instance, this ligand acts as a hexadentate with K+ and forms a trinuclear, helical complex with Cu(I), showcasing its potential in supramolecular chemistry and materials science.

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